BKM1972 Exhibits Enhanced Cytotoxicity in Docetaxel-Resistant Prostate Cancer Cells Relative to Parental Cells
BKM1972 displayed a lower IC₅₀ in the docetaxel-resistant subline C4-2B-TaxR (4.9 μM) than in the parental C4-2B cells (9.3 μM), indicating that its potency is not compromised by—and may even be augmented in—the chemoresistant phenotype [1]. This contrasts sharply with docetaxel, against which C4-2B-TaxR cells exhibit profound resistance [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | C4-2B parental: 9.3 μM; C4-2B-TaxR (docetaxel-resistant): 4.9 μM |
| Comparator Or Baseline | Docetaxel: C4-2B-TaxR cells are highly resistant (cultured in 100 nM docetaxel; resistance level reported in reference 20) |
| Quantified Difference | 1.9-fold lower IC₅₀ in resistant cells vs parental cells |
| Conditions | 72-h cell viability assay; C4-2B prostate cancer cell lines |
Why This Matters
Procurement of BKM1972 enables researchers to study a compound that retains—and even amplifies—its activity in the very context where standard-of-care docetaxel fails.
- [1] Wu Y, Guo Z, Jiang H, Yin L, Tang X, Wang Y, et al. Small molecule BKM1972 inhibits human prostate cancer growth and overcomes docetaxel resistance in intraosseous models. Cancer Lett. 2019;446:62-72. doi:10.1016/j.canlet.2019.01.010 View Source
